molecular formula C15H14Cl2N2O4S2 B4542172 N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide

N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide

Cat. No. B4542172
M. Wt: 421.3 g/mol
InChI Key: OQTXNWNYULIOLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{2-[(2,6-Dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide and related compounds involves key reactions such as the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield advanced intermediates towards nitrogenous heterocycles. This process often requires the presence of electron-withdrawing groups to facilitate the C-arylation, highlighting the influence of substituents on the synthetic pathway (Kisseljova et al., 2014).

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamides, including the target compound, can be characterized by the presence of intramolecular hydrogen bonds that influence the molecule's conformation. Studies using electron diffraction and quantum chemical methods have shown that these compounds can exist in multiple conformers stabilized by intramolecular interactions (Giricheva et al., 2011).

Chemical Reactions and Properties

N-{2-[(2,6-Dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide participates in various chemical reactions, including N-alkylation and arylation, which are crucial for the synthesis of a wide range of nitrogenous heterocycles. For example, N-benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation, illustrating the compound's reactivity towards forming complex structures (Kisseljova et al., 2014).

Physical Properties Analysis

The physical properties of nitrobenzenesulfonamides, such as melting points, solubility, and crystal structure, are significantly influenced by their molecular conformation. The intramolecular hydrogen bond plays a critical role in determining these properties by affecting the molecule's overall stability and structure (Giricheva et al., 2011).

Chemical Properties Analysis

The chemical behavior of N-{2-[(2,6-Dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide is characterized by its reactivity in nucleophilic addition, alkylation, and arylation reactions. These reactions are pivotal for the synthesis and functionalization of the molecule, enabling the production of various derivatives with potential applications in organic synthesis and medicinal chemistry (Kisseljova et al., 2014).

properties

IUPAC Name

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S2/c16-12-4-3-5-13(17)11(12)10-24-9-8-18-25(22,23)15-7-2-1-6-14(15)19(20)21/h1-7,18H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTXNWNYULIOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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